ethyl 3-[(3-bromobenzoyl)amino]benzoate
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Overview
Description
Ethyl 3-[(3-bromobenzoyl)amino]benzoate is a chemical compound used in various organic synthesis and chemical studies. Although specific studies directly addressing this compound were not found, related research provides insights into its potential properties and reactions based on similar chemical structures.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation reactions and the use of catalysts. For example, ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate was synthesized from corresponding carbonyl chloride, ammonium thiocyanate, and ethyl 3-aminobut-2-enoate, which suggests a multi-step synthetic route involving amine coupling and carbonyl activation (İ. Koca et al., 2014).
Molecular Structure Analysis
Molecular structure analysis involves spectroscopic methods and theoretical calculations. For compounds similar to ethyl 3-[(3-bromobenzoyl)amino]benzoate, studies have used IR, Raman, NMR, and X-ray diffraction methods. Theoretical studies, such as Ab Initio Hartree Fock and Density Functional Theory, help predict geometric parameters and vibrational frequencies, providing insights into the molecular structure and stability (İ. Koca et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of ethyl 3-[(3-bromobenzoyl)amino]benzoate-like compounds can involve nucleophilic substitution reactions and interactions with reducing agents, highlighting the potential for functional group transformations and the formation of new chemical bonds. For instance, ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate synthesis involves hydrazine hydrate reduction, indicating that similar compounds may undergo reduction reactions (Fang Qiao-yun, 2012).
Scientific Research Applications
Synthesis and Biological Activity
- Ethyl 2-substituted styryl-6-bromo-4-oxoquinazoline-3-(4-benzoates) have been synthesized for the study of their monoamine oxidase inhibitory and anticonvulsant properties. This involves condensing bromoacetanthranil with ethyl-4-aminobenzoates, followed by conversion to hydrazides with hydrazine hydrate (Misra, Dwivedi, & Parmar, 1980).
Peptidyl Compound Synthesis
- Research on the synthesis of peptidyl 2,2-difluoro-3-aminopropionate involved the preparation of ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate via a Reformatsky reaction, which might share synthetic pathways or methodologies applicable to ethyl 3-[(3-bromobenzoyl)amino]benzoate (Angelastro, Bey, Mehdi, & Peet, 1992).
Continuous-Flow Synthesis
- The continuous-flow synthesis of benzocaine (ethyl p-aminobenzoate) demonstrates the application of traditional reactions in refined systems for optimizing productivity. This methodology could be relevant for synthesizing or modifying ethyl 3-[(3-bromobenzoyl)amino]benzoate in an industrial setting (França, Leão, & de Souza, 2020).
Protonation and Solvent Influence
- Studies on benzocaine have shown that the immediate environment, including solvent properties, can significantly affect molecular properties. This research could provide insights into how different conditions might influence the behavior or applications of ethyl 3-[(3-bromobenzoyl)amino]benzoate (Warnke et al., 2015).
Synthesis Technology Optimization
- The optimization of synthesis technology for related compounds, such as ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate, involves using specific catalysts and conditions to achieve high yields. This approach could be adapted for synthesizing or studying ethyl 3-[(3-bromobenzoyl)amino]benzoate (Qiao-yun, 2012).
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
ethyl 3-[(3-bromobenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-2-21-16(20)12-6-4-8-14(10-12)18-15(19)11-5-3-7-13(17)9-11/h3-10H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAIXCWRSFMNPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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